Perfluorohexyl chloride

Description

The exact mass of the compound 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorohexyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorohexyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUCYIFEYLMINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClC6F13, C6ClF13 | |

| Record name | Hexane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188996 | |

| Record name | Perfluorohexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-41-9 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SB6JH9LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Perfluorohexyl Chloride: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

An authoritative guide for scientists, this document provides a comprehensive overview of perfluorohexyl chloride (CAS No. 355-41-9), detailing its chemical and physical properties, synthesis methodologies, applications in drug development, and critical safety and handling information.

Introduction: Unveiling a Versatile Fluorinated Compound

Perfluorohexyl chloride, systematically named 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, is a fully fluorinated organochlorine compound. Its structure, characterized by a six-carbon chain saturated with fluorine atoms and a single chlorine atom at one terminus, imparts a unique combination of chemical inertness, thermal stability, and distinct physicochemical properties.[1] These characteristics have led to its use in a variety of industrial applications, including as a precursor for other fluorinated derivatives, a treatment agent for textiles, and in the formulation of firefighting foams.[1] For researchers and drug development professionals, the interest in perfluorohexyl chloride and related perfluorocarbons (PFCs) lies in their potential to enhance the delivery of therapeutic agents. PFCs are being explored as components of nanoemulsions, which are kinetically stable systems with droplet sizes under 500 nm, designed to improve the solubility and bioavailability of poorly water-soluble drugs.[1][2][3]

Physicochemical Properties of Perfluorohexyl Chloride

A thorough understanding of the physical and chemical properties of perfluorohexyl chloride is fundamental to its application in research and development.

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 355-41-9 | [1] |

| Molecular Formula | C6ClF13 | [1] |

| Molecular Weight | 354.49 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 84-86 °C | [1] |

| Density | 1.29 g/cm³ | [1] |

| Vapor Pressure | 71.9 mmHg at 25°C | [1] |

| Refractive Index | 1.278 | [1] |

| Flash Point | 24.5°C | [1] |

Synonyms: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, 1-Chloroperfluorohexane, Perfluoro-1-chlorohexane.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of perfluorohexyl chloride.

19F NMR Spectroscopy: 19F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[5] The chemical shifts in 19F NMR are highly sensitive to the local electronic environment. For a perfluoroalkyl chain like that in perfluorohexyl chloride, one would expect distinct signals for the CF3 group, the CF2Cl group, and the different CF2 groups along the chain, with characteristic chemical shift ranges.[6][7]

13C NMR Spectroscopy: 13C NMR spectra of fluorinated compounds can be complex due to large one-bond and two-bond C-F coupling constants (¹JCF and ²JCF), which can be up to 250 Hz or more.[8] These large couplings can lead to overlapping multiplets.[8] For perfluorohexyl chloride, each carbon atom in the chain would exhibit a distinct chemical shift, influenced by the attached fluorine and chlorine atoms.

Mass spectrometry of perfluoroalkanes often shows extensive fragmentation, with a characteristic pattern of peaks corresponding to the loss of CF2 units (a mass difference of 50 amu).[9] The molecular ion peak may be weak or absent. For perfluorohexyl chloride, the fragmentation pattern would be influenced by the presence of the chlorine atom, potentially leading to characteristic isotopic patterns for chlorine-containing fragments.

Synthesis of Perfluorohexyl Chloride

The synthesis of perfluorohexyl chloride can be approached through various methods, with the choice of method often depending on the desired scale and available starting materials.

Laboratory Scale Synthesis

A common laboratory-scale approach for the synthesis of alkyl chlorides from the corresponding alcohols is the reaction with a chlorinating agent. For instance, n-hexanol can be converted to 1-chlorohexane using thionyl chloride.[10] A similar approach could be adapted for the synthesis of perfluorohexyl chloride from a corresponding perfluorohexanol, though the reactivity of fluorinated alcohols can differ significantly.

A generalized experimental protocol for the synthesis of an alkyl chloride from an alcohol is as follows:

Reaction of an Alcohol with a Chlorinating Agent:

-

In a well-ventilated fume hood, a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the alcohol.

-

The flask is cooled in an ice bath.

-

The chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise to the stirred alcohol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and excess chlorinating agent is quenched by careful addition to ice water.

-

The product is extracted with an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation.

Note: This is a general procedure and specific conditions would need to be optimized for the synthesis of perfluorohexyl chloride.

Industrial Production

Industrial production of chlorinated and fluorinated compounds often involves gas-phase reactions at elevated temperatures or electrochemical fluorination. Ferric chloride is known to be used as a catalyst in the production of vinyl chloride.[11] The industrial synthesis of fluoroalkylated products often employs a "downstream" approach, starting with already fluorinated building blocks.[12]

Applications in Drug Development

The unique properties of perfluorocarbons, including their high gas-dissolving capacity, chemical and biological inertness, and hydrophobicity, make them attractive candidates for various biomedical applications, particularly in drug delivery.[1][2]

Role in Nanoemulsions for Enhanced Drug Delivery

Perfluorohexyl chloride and related PFCs can be formulated into nanoemulsions to improve the solubility and bioavailability of poorly water-soluble drugs.[1][13][14] These nanoemulsions consist of a PFC core stabilized by a surfactant layer, dispersed in an aqueous phase.[15]

Mechanism of Action:

-

Solubility Enhancement: The hydrophobic core of the nanoemulsion can encapsulate lipophilic drug molecules, increasing their apparent solubility in the aqueous formulation.

-

Improved Bioavailability: The small droplet size of nanoemulsions provides a large surface area for drug release and absorption. They can also protect the encapsulated drug from degradation in the gastrointestinal tract and facilitate its transport across biological membranes.

Challenges and Considerations

While promising, the use of perfluorocarbons in drug delivery is not without its challenges. One study on 1-perfluorohexyloctane, a related compound, found it to have limited utility for the oral delivery of poorly water-soluble drugs due to low drug solubility in the excipient and its non-digestible nature.[16] This highlights the importance of careful formulation design and selection of appropriate PFCs and surfactants for specific drug candidates.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling perfluorohexyl chloride.

Toxicological Profile

The toxicological profile of perfluorohexyl chloride is not extensively detailed in publicly available literature. However, it belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which have been the subject of extensive toxicological research. Epidemiological studies have suggested associations between exposure to some PFAS and adverse health outcomes, including liver damage, increased serum lipids, thyroid disease, and immune effects.[17] It is important to note that the toxicity of PFAS can vary significantly depending on the specific compound. Given the presence of a chlorine atom, the toxicology of chlorinated compounds should also be considered.

Safe Handling and Disposal

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Avoid inhalation of vapors and contact with skin and eyes.[18]

-

Keep away from heat, sparks, and open flames.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from incompatible materials.

Spills and Disposal:

-

In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[19]

-

Dispose of waste in accordance with local, state, and federal regulations.[20]

Conclusion and Future Perspectives

Perfluorohexyl chloride is a compound with a unique set of properties that make it valuable in various industrial processes and hold promise for applications in drug development. Its role as a component in nanoemulsion systems for enhancing the delivery of poorly soluble drugs is an area of active research. However, for its full potential to be realized in the pharmaceutical field, further studies are needed to establish detailed formulation protocols for specific drug molecules, and a more comprehensive understanding of its toxicological profile is required. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of perfluorohexyl chloride and related materials in cutting-edge research and development are likely to expand.

References

-

LookChem. Cas 355-41-9, PERFLUOROHEXYL CHLORIDE. [Link]

-

UQ eSpace. Nanoemulsions for drug delivery. [Link]

-

PubChem. Perfluorohexyloctane. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Perfluoroalkyls. [Link]

-

PubMed. A novel excipient, 1-perfluorohexyloctane shows limited utility for the oral delivery of poorly water-soluble drugs. [Link]

-

PharmaCompass. Perfluorohexyloctane. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

RJPT. Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. [Link]

-

CHIMIA. Recent Developments and Aspects of Industrial Fluoroalkylation. [Link]

-

NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

-

PubChem. 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane. [Link]

-

PMC - NIH. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]

-

NCBI Bookshelf. REFERENCES - Toxicological Profile for Perfluoroalkyls. [Link]

-

OUCI. Dual-trigger release of berberine chloride from the Gelatin/Perfluorohexane core-shell structure. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

- Google Patents. SU1060101A3 - Process for producing 1-chlorohexane.

-

GOV.UK. Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane [1H-PFHx] (CAS no. 355-37-3). [Link]

-

ResearchGate. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. [Link]

-

MDPI. Enhanced Bioavailability of AC1497, a Novel Anticancer Drug Candidate, via a Self-Nanoemulsifying Drug Delivery System. [Link]

-

ResearchGate. The Synthesis of η-1,2,3,4,5,6-Hexafluorocyclohexane (Benzene Hexafluoride) from Benzene. [Link]

-

Laboratory Rules. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

University of Ottawa NMR Facility Blog. 19F - 13C HMQC. [Link]

-

IOSR Journal. Solubility enhancement – A challenge for hydrophobic drugs. [Link]

-

SOTU. 19Flourine NMR. [Link]

-

UCL Discovery. Hydrophilic and hydrophobic drug release from core (polyvinylpyrrolidone)-sheath (ethyl cellulose) pressure-spun fibers. [Link]

-

YouTube. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. [Link]

-

Regulations.gov. Toxicological Profile for 1,1,1-Trichloroethane. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

BioProcess International. Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. [Link]

-

EPA. Ferric Chloride Supply Chain- Full Profile. [Link]

-

IARC Publications. 1,1,1-Trichloroethane and Four Other Industrial Chemicals. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

UWPR. ESI Common Background Ions: Repeating Units. [Link]

-

SpectraBase. FMOC-chloride - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. sfu.ca [sfu.ca]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. google.com [google.com]

- 11. epa.gov [epa.gov]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel excipient, 1-perfluorohexyloctane shows limited utility for the oral delivery of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tdcommons.org [tdcommons.org]

- 18. artsci.usu.edu [artsci.usu.edu]

- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 20. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorohexyl Chloride: Structure, Synthesis, and Characterization

Foreword: Navigating the Landscape of Perfluorinated Compounds

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide serves as a comprehensive technical resource on perfluorohexyl chloride. In the realm of fluorinated compounds, precision and a deep understanding of molecular architecture are paramount. This document moves beyond a simple recitation of facts to provide a foundational understanding of perfluorohexyl chloride, grounded in the principles of organic chemistry and analytical science. Our exploration will encompass its core chemical identity, practical synthetic methodologies, and the spectroscopic techniques essential for its unambiguous identification. It is with the spirit of scientific rigor and collaborative advancement that we present this guide.

Molecular Architecture and Physicochemical Properties

Perfluorohexyl chloride, systematically named 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, is a fully fluorinated hexane derivative terminally substituted with a chlorine atom. This structure imparts a unique combination of properties, including high density, low surface tension, and chemical inertness, characteristic of perfluorinated compounds.

The molecular formula is C₆ClF₁₃ [1]. Its structure consists of a six-carbon backbone where all hydrogen atoms have been replaced by fluorine, with a single chlorine atom at the C1 position.

Table 1: Physicochemical Properties of Perfluorohexyl Chloride

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | [1] |

| CAS Number | 355-41-9 | [1] |

| Molecular Formula | C₆ClF₁₃ | [1] |

| Molecular Weight | 354.5 g/mol | [1] |

| Boiling Point | 84-86 °C | [1] |

| Density | 1.29 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

The high electronegativity of the fluorine atoms creates a strong inductive effect along the carbon chain, resulting in a molecule with low polarizability and weak intermolecular forces. The substitution of one fluorine with a larger, less electronegative chlorine atom introduces a slight asymmetry and a potential site for nucleophilic attack, albeit one that is sterically hindered and electronically deactivated by the surrounding fluorine atoms.

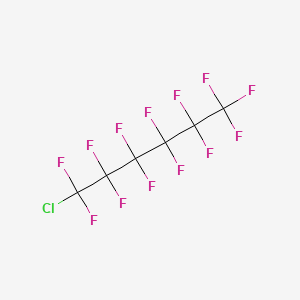

Caption: 2D Structure of Perfluorohexyl Chloride.

Synthesis of Perfluorohexyl Chloride: Methodologies and Mechanistic Insights

The synthesis of perfluorohexyl chloride can be approached through several routes, primarily involving the introduction of a chlorine atom into a perfluorinated C6 backbone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Halogen Exchange from Perfluorohexyl Iodide

A common and effective method for the synthesis of perfluoroalkyl chlorides is through the halogen exchange reaction of the corresponding perfluoroalkyl iodide. This approach is predicated on the difference in reactivity between the C-I and C-Cl bonds.

Reaction Scheme:

CF₃(CF₂)₅I + Cl₂ → CF₃(CF₂)₅Cl + ICl

This reaction is typically carried out by bubbling chlorine gas through neat perfluorohexyl iodide, or a solution thereof in an inert solvent. The reaction proceeds via a free-radical or a polar mechanism, depending on the reaction conditions. The formation of iodine monochloride (ICl) as a byproduct is a key indicator of the reaction's progress[2].

Experimental Protocol: Synthesis of Perfluorohexyl Chloride from Perfluorohexyl Iodide

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a trap containing a sodium thiosulfate solution to neutralize unreacted chlorine.

-

Reaction Initiation: The flask is charged with perfluorohexyl iodide. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Chlorination: Chlorine gas is bubbled through the stirred perfluorohexyl iodide at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, typically maintained between 20-50 °C. The reaction mixture will change color as iodine monochloride is formed.

-

Monitoring: The reaction can be monitored by Gas Chromatography (GC) to follow the disappearance of the starting material and the appearance of the product.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess dissolved chlorine is removed by purging with nitrogen. The crude product is then washed with an aqueous solution of sodium bisulfite to remove residual iodine-containing species, followed by washing with water and drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Distillation: The final product is purified by fractional distillation under atmospheric pressure. Perfluorohexyl chloride, having a boiling point of 84-86 °C, can be effectively separated from any remaining starting material and higher-boiling byproducts.

Caption: Workflow for the synthesis of perfluorohexyl chloride.

Free Radical Chlorination of Perfluorohexane

Direct chlorination of perfluorohexane is another potential synthetic route. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light. However, this method is generally less selective and can lead to a mixture of chlorinated products, making purification more challenging[3][4].

Reaction Scheme:

CF₃(CF₂)₄CF₃ + Cl₂ --(UV light)--> CF₃(CF₂)₅Cl + HCl + other chlorinated products

The mechanism involves the homolytic cleavage of the Cl-Cl bond to generate chlorine radicals, which then abstract a fluorine atom from the perfluorohexane chain (a high-energy process) or, more likely, attack a C-C bond, leading to fragmentation and subsequent chlorination. Due to the strength of C-F bonds, high temperatures or high-energy UV radiation are required, which can also promote side reactions[5].

Spectroscopic Characterization and Structural Elucidation

The unambiguous identification of perfluorohexyl chloride relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is the most informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[6]. The ¹⁹F NMR spectrum of perfluorohexyl chloride is expected to show six distinct signals corresponding to the six different fluorine environments.

-

-CF₂Cl group: The fluorine atoms on the carbon bearing the chlorine will be the most deshielded and will appear at the highest frequency (least negative chemical shift).

-

-CF₂- groups: The internal difluoromethylene groups will show characteristic chemical shifts, with the group adjacent to the -CF₂Cl being the most deshielded, and the shielding increasing with distance from the chlorine atom.

-

-CF₃ group: The terminal trifluoromethyl group will be the most shielded and will appear at the lowest frequency (most negative chemical shift).

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for Perfluorohexyl Chloride

| Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |

| CF₃ | -80 to -85 |

| -(CF₂)₄- | -120 to -128 |

| CF₂Cl | -65 to -75 |

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Due to the strong coupling between carbon and fluorine, the signals in the ¹³C NMR spectrum will appear as complex multiplets. The carbon attached to chlorine will have a distinct chemical shift compared to the fluorine-bearing carbons[7][8].

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Perfluorohexyl Chloride

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C F₃ | 107 - 120 (quartet) |

| -(C F₂)₄- | 107 - 120 (triplets) |

| C F₂Cl | 115 - 125 (triplet) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For perfluorohexyl chloride, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak ([M]⁺) at m/z 354 and 356, corresponding to the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1)[9].

Predicted Fragmentation Pattern:

The fragmentation of perfluoroalkyl chlorides is characterized by the cleavage of C-C and C-Cl bonds. Common fragmentation pathways include:

-

Loss of Cl radical: [M - Cl]⁺

-

Loss of CF₃ radical: [M - CF₃]⁺

-

Cleavage of the C-C backbone: leading to a series of [CₙF₂ₙ₊₁]⁺ and [CₙF₂ₙCl]⁺ fragments.

-

A prominent peak at m/z 69, corresponding to the [CF₃]⁺ ion, is a characteristic feature in the mass spectra of many perfluorinated compounds[10].

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of perfluorohexyl chloride will be dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹[11][12].

Safety, Handling, and Disposal

Perfluorohexyl chloride, as a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful handling due to its potential persistence in the environment and limited toxicological data.

Safe Handling Practices:

-

Engineering Controls: All manipulations of perfluorohexyl chloride should be conducted in a well-ventilated fume hood to minimize inhalation exposure[13].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat[2][14].

-

Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water[14].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Waste Disposal:

The disposal of perfluorohexyl chloride and other halogenated organic compounds must be carried out in accordance with local, state, and federal regulations.

-

Segregation: Halogenated waste should be collected separately from non-halogenated waste streams[15][16].

-

Labeling: Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.

-

Disposal Method: The preferred method of disposal for perhalogenated compounds is high-temperature incineration by a licensed hazardous waste disposal facility[1][17]. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Applications and Future Perspectives

Perfluorohexyl chloride serves as a versatile intermediate in the synthesis of more complex fluorinated molecules. Its applications are found in various industries:

-

Textile Industry: Used as a precursor for surface treatment agents to impart water and oil repellency to fabrics.

-

Firefighting Foams: A component in the formulation of certain firefighting foams.

-

Aerospace: Employed in the synthesis of specialty materials that require high thermal and chemical stability.

The unique properties of the perfluorohexyl moiety make it a valuable building block in the design of novel pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability and bioavailability. As research into fluorinated compounds continues to expand, the demand for well-characterized intermediates like perfluorohexyl chloride is expected to grow.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, synthesis, characterization, and safe handling of perfluorohexyl chloride. By understanding the fundamental principles that govern its chemistry, researchers can confidently utilize this compound in their synthetic endeavors. The methodologies and data presented herein are intended to serve as a practical resource for the scientific community, fostering further innovation in the ever-evolving field of fluorine chemistry.

References

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2025). ResearchGate. Retrieved from [Link]

-

Telomerisation Reactions of fluorinated alkenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved from [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

-

19 F NMR spectra of 5 mg/L PFOA with increasing concentrations of... (n.d.). ResearchGate. Retrieved from [Link]

-

C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

-

10.1 Free Radical Halogenation | Organic Chemistry. (2020, December 14). YouTube. Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass spectral fragments of common hydrocarbons. (n.d.). Hiden Analytical. Retrieved from [Link]

-

Chlorine. (n.d.). Rutgers University. Retrieved from [Link]

-

Perfluorohexane. (n.d.). Wikipedia. Retrieved from [Link]

-

Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

-

FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene. (2021, April 1). PubMed Central. Retrieved from [Link]

-

Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Perfluorohexane | C6F14 | CID 9639. (n.d.). PubChem. Retrieved from [Link]

-

The mechanism and kinetics of the atmospheric oxidation of CF3(CF2)2CH [[double bond, length as m-dash]] CH2 (HFC-1447fz) by hydroxyl radicals: ab initio investigation. (n.d.). RSC Publishing. Retrieved from [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023, January 25). YouTube. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

-

Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. (n.d.). PFAS Central. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Safe Work Practices for Chlorine. (n.d.). WorkSafeBC. Retrieved from [Link]

-

Free-radical chlorination of hexane gives very poor yields of 1-c... (n.d.). Pearson+. Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [PDF]. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UC Santa Barbara. Retrieved from [Link]

-

Phytochemical Screening of Cassia fistula Bark and Leaves Ethanolic Extracts and FTIR analysis. (n.d.). ijrti.org. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

-

Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). [PDF]. Retrieved from [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

-

Antioxidant, Antimicrobial, Phytochemical and FTIR Analysis of Peganum harmala (Fruit) Ethanolic Extract From Cholistan Desert, Pakistan. (n.d.). PubMed Central. Retrieved from [Link]

-

Chlorine gas. (n.d.). Purdue University. Retrieved from [Link]

Sources

- 1. ic.ptb.de [ic.ptb.de]

- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 6. pfascentral.org [pfascentral.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. hidenanalytical.com [hidenanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant, Antimicrobial, Phytochemical and FTIR Analysis of Peganum harmala (Fruit) Ethanolic Extract From Cholistan Desert, Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purdue.edu [purdue.edu]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. ethz.ch [ethz.ch]

- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 17. nipissingu.ca [nipissingu.ca]

Technical Guide: Physicochemical & Functional Profiling of Perfluorohexyl Chloride

This guide provides a comprehensive technical analysis of Perfluorohexyl Chloride (

Unlike its widely used analogs perfluorohexane (

Molecular Architecture & Physicochemical Profile[1]

Perfluorohexyl chloride (

Core Property Data

The following data consolidates experimental values and homologous series estimations where direct literature values are conflicting (e.g., density).

| Property | Value / Range | Context & Significance |

| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | CAS: 355-41-9 |

| Formula | MW: 354.50 g/mol | |

| Boiling Point | 84 – 86 °C | Significantly higher than Perfluorohexane (57°C) due to the heavy Cl atom increasing London dispersion forces.[2][3] |

| Density | ~1.75 g/mL (Est.)[1] | Note: Some databases cite ~1.29, which is erroneous for a |

| Refractive Index | ~ | Low index characteristic of fluorocarbons; close to water (1.33), minimizing optical distortion in fluid applications.[1] |

| Solubility | Lipophobic & Hydrophobic | Soluble in fluorous solvents (e.g., FC-40, Galden). Immiscible with water and most organic solvents (ethanol, acetone). |

| Dipole Moment | Moderate | The C-Cl bond introduces polarity, making it more miscible with hydrocarbon lipids than pure |

The "Fluorous Effect" & Solubility Mechanics

Unlike hydrocarbon chlorides (

-

Gas Solubility: The weak intermolecular forces create "molecular cavities" that allow high solubility of gases (

, -

Bond Strength: The C-Cl bond in a perfluorinated chain is stronger (

kJ/mol) than in a hydrocarbon chain due to the electron-withdrawing effect of the adjacent

Synthesis & Purification Protocols

For research applications, purity is paramount. The presence of hydrogen-containing impurities or unstable isomers can induce cytotoxicity.[1]

Synthesis Pathway: Thermal Chlorination

The most robust synthesis route converts Perfluorohexyl Iodide (

Figure 1: Radical substitution pathway for converting Perfluorohexyl Iodide to Chloride.

Purification Protocol (Self-Validating)

Objective: Remove unreacted iodide (photolabile/toxic) and hydrogenated impurities.[1]

-

Acid Wash: Wash crude

with concentrated -

Base Wash: Neutralize with

(aq) to remove acidic byproducts ( -

Fractional Distillation:

-

Collect fraction at 84–86°C .

-

Validation: Discard fractions boiling <80°C (Perfluorohexane) or >90°C (Iodide residues).[1]

-

-

Final Polish (Alumina): Pass through a basic alumina column to adsorb trace iodine or free acid.[1]

Biomedical & Drug Development Applications

While Perfluorohexyl Chloride is rarely used as a standalone therapeutic, it is a critical functional excipient and intermediate .

Radiopaque Tracers & Imaging

The chlorine atom provides electron density sufficient for radiopacity (X-ray visibility), though less than bromine or iodine.

-

Advantage: The C-Cl bond is chemically more inert than C-Br (found in Perflubron).[1] This makes

useful in long-term dwell applications where bromide leaching is a risk.[1] -

Application: Used as a tracer in liquid ventilation studies or as a component in radiopaque embolic agents .[1]

Synthesis of Semifluorinated Alkanes (SFAs)

This is the most critical application for drug development.[1]

Reaction Logic:

Oxygen Transport (The "Blood Substitute" Context)

Like all PFCs,

- Solubility: ~40-50 vol% (at 1 atm).[1]

-

Use Case: It can be emulsified (using Egg Yolk Phospholipids) to create oxygen-carrying therapeutics.[1] However, its vapor pressure is relatively high, limiting its use in blood substitutes compared to Perfluorodecalin.

Safety & Toxicology Profile

For researchers handling

Cytotoxicity Risks

Pure perfluorocarbons are biologically inert.[1] However, synthesis byproducts are often toxic.

-

Toxic Impurities: Chlorinated olefins (e.g., hexafluoro-1,2,3,4-tetrachlorobutane) are highly cytotoxic.

-

Validation: A "pass" in cytotoxicity testing (ISO 10993-5) requires the fluid to show <30% reduction in cell viability (e.g., ARPE-19 retinal cells).[1]

Tissue Interaction

-

Eye: Well-tolerated as a temporary tamponade but can emulsify over time (weeks).[1] Heavier than water (sinks).[1]

-

Lungs: Evaporates cleanly; no metabolism (excreted via exhalation).[1]

Figure 2: Safety validation workflow for biological use of Perfluorohexyl Chloride.

References

-

PubChem. (2025).[1][4][5] 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane (CAS 355-41-9).[2][6] National Library of Medicine.[1] Link

-

ChemicalBook. (2024).[1] Perfluorohexyl Chloride Properties and MSDS.[1]Link

-

Riess, J. G. (2005).[1] Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery.[1] Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Santa Cruz Biotechnology. (2024).[1] 1-Chloroperfluorohexane Product Data Sheet.Link

-

Napoli, P. E., et al. (2021). Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants. Translational Vision Science & Technology.[1] Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | ClC6F13 | CID 67732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 355-41-9 | CAS DataBase [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of Perfluorohexyl Chloride: Boiling Point and Density

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals on the determination of two critical physical properties of perfluorohexyl chloride (1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane): its boiling point and density. This document moves beyond mere procedural descriptions to offer a rationale-driven approach, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Significance of Perfluorohexyl Chloride and its Physicochemical Properties

Perfluorohexyl chloride, a fluorinated organic compound, is characterized by its high chemical stability, low reactivity, and resistance to extreme temperatures.[1] These properties make it a valuable component in the development of advanced materials, particularly in sectors like aerospace.[1] Accurate determination of its fundamental physical constants, such as boiling point and density, is paramount for its application, purification, and safe handling.

The boiling point provides a crucial measure of a substance's volatility and is a primary indicator of its purity. For drug development professionals, precise boiling point data is essential for designing purification processes like distillation and for understanding a compound's behavior under various processing conditions. Density, an intrinsic property, is vital for mass-to-volume conversions, formulation development, and computational modeling of molecular interactions.

This guide presents not only the established values for these properties but also elucidates the experimental methodologies to verify them, ensuring a self-validating system of scientific inquiry.

Core Physicochemical Properties of Perfluorohexyl Chloride

A summary of the key physical and chemical properties of perfluorohexyl chloride is presented in the table below for quick reference.

| Property | Value | Reference |

| Chemical Name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | [2] |

| CAS Number | 355-41-9 | [1][2] |

| Molecular Formula | C6ClF13 | [1][2] |

| Molecular Weight | 354.5 g/mol | [1] |

| Boiling Point | 84-86°C | [1] |

| Density | 1.29 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

| Vapor Pressure | 71.9 mmHg at 25°C | [1] |

| Refractive Index | 1.278 | [1] |

Experimental Determination of Boiling Point

The determination of a precise boiling point is critical. The following protocol is designed to be a self-validating system, incorporating checks and justifications for each step.

Rationale for Method Selection: The Capillary Method

For the determination of the boiling point of a small-scale sample, the capillary method, also known as the Thiele tube method, is highly advantageous.[3][4] This technique is chosen for its efficiency in terms of sample volume (requiring less than 0.5 mL) and its accuracy when performed correctly.[3] The principle hinges on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Detailed Step-by-Step Protocol

-

Preparation of the Capillary Tube:

-

Take a capillary tube and seal one end by carefully rotating it in the flame of a Bunsen burner.[6] A proper seal is crucial to trap the vapor.

-

-

Sample Preparation:

-

Transfer approximately 0.5 mL of perfluorohexyl chloride into a small test tube or a fusion tube.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

-

Apparatus Assembly:

-

Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Clamp the assembly in a heating bath (a Thiele tube filled with mineral oil or a beaker with a suitable heating medium) such that the heat is distributed evenly.[3][5]

-

-

Heating and Observation:

-

Heat the apparatus gently and continuously.[3] Stir the heating bath to ensure a uniform temperature.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3] Record this temperature.

-

-

Validation and Repetition:

-

To ensure accuracy, repeat the determination at least two more times. The recorded boiling points should be within a narrow range (±1°C).

-

The average of these readings is taken as the experimental boiling point.

-

Experimental Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.[7] Its determination requires precise measurements of both parameters.

Rationale for Method Selection: Gravimetric Method using a Pycnometer or Graduated Cylinder

The most straightforward and reliable method for determining the density of a liquid is by accurately measuring its mass and volume.[7][8] While a pycnometer offers the highest precision, a graduated cylinder and an analytical balance provide a sufficiently accurate method for most research applications.[7][9] The key to accuracy lies in the meticulous measurement of both mass and volume.

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination.

Detailed Step-by-Step Protocol

-

Mass Measurement:

-

Using an analytical balance, accurately measure the mass of a clean, dry 10 mL or 25 mL graduated cylinder.[9] Record this mass.

-

Carefully add a known volume of perfluorohexyl chloride (e.g., 5-10 mL) to the graduated cylinder.

-

Accurately measure the mass of the graduated cylinder containing the perfluorohexyl chloride.[9]

-

-

Volume Measurement:

-

Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus. Record this volume precisely.

-

-

Calculation:

-

Validation and Repetition:

-

To ensure the reliability of the result, perform the measurement in triplicate.

-

Calculate the average density and the standard deviation to report the final value with an indication of its precision.

-

Safety and Handling Considerations

Perfluorohexyl chloride, while chemically stable, requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[11][12][13]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[12]

-

Hazard Codes: The compound is associated with the hazard code Xi, indicating it is an irritant.[1]

-

Risk and Safety Statements: It has risk statements 36/37/38, suggesting it is irritating to the eyes, respiratory system, and skin, and safety statements 26-36, which advise in case of contact with eyes, to rinse immediately with plenty of water and seek medical advice, and to wear suitable protective clothing.[1]

-

Disposal: Dispose of perfluorohexyl chloride and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The accurate determination of the boiling point and density of perfluorohexyl chloride is fundamental to its application in research and industry. By following the detailed, rationale-driven protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data. The emphasis on self-validation through repeated measurements and comparison with established values underpins the principles of good scientific practice. This comprehensive approach empowers scientists to confidently characterize this important fluorinated compound, facilitating its use in the development of next-generation materials and technologies.

References

-

CAS Common Chemistry. (n.d.). Perfluorooctanoyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 355-41-9, PERFLUOROHEXYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorohexyloctane. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,5,5,6,6,6-Tridecafluorohexane. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Environmental Protection Agency. (2025, December 4). 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | ClC6F13 | CID 67732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. acs.org [acs.org]

- 8. homesciencetools.com [homesciencetools.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. louisville.edu [louisville.edu]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

Technical Guide: Spectroscopic Characterization of Perfluorohexyl Chloride (CAS 355-41-9)

[1]

Core Directive & Executive Summary

This guide serves as a definitive reference for the spectroscopic identification and quality control of Perfluorohexyl Chloride (1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane). Unlike standard alkyl halides, perfluorinated chains exhibit unique electronic shielding and fragmentation behaviors that can confound routine analysis.

This document synthesizes experimental data with mechanistic insights to provide a self-validating protocol for confirming the identity of CAS 355-41-9.

Key Chemical Identity

| Property | Value |

| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |

| Common Name | Perfluorohexyl chloride |

| CAS Number | 355-41-9 |

| Molecular Formula | |

| Molecular Weight | 354.50 g/mol |

| Boiling Point | 84–86 °C (at 760 mmHg) |

| Density | ~1.7 g/mL (at 25 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

For perfluorinated compounds,

F NMR Analysis (Primary Method)

Solvent:

The spectrum is characterized by three distinct regions: the terminal methyl group, the internal methylene chain, and the deshielded chloromethylene terminus.

Chemical Shift Assignments

| Signal | Group | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| A | -68.0 to -72.0 | Triplet (broad) | 2F | The electronegative Cl atom deshields this group relative to internal | |

| B | -81.0 to -82.0 | Triplet | 3F | Characteristic terminal perfluoro-methyl group.[1] | |

| C | Internal | -120.0 to -126.0 | Multiplet | 8F | The "bulk" chain.[1] Usually appears as overlapping multiplets. |

Expert Note: The

C NMR Analysis (Secondary Method)

Solvent:

-

Region 105–125 ppm: A complex series of triplets and quartets (

).[1] -

Diagnostic Peak: The carbon attached to chlorine (

) will show a distinct coupling constant and shift compared to the perfluoroalkyl chain, typically appearing slightly downfield of the bulk chain carbons.

Mass Spectrometry (MS)[1][5][6]

Perfluoroalkyl chlorides do not typically show a strong molecular ion (

Fragmentation Pathway (EI, 70 eV)

The fragmentation is dominated by the loss of the chlorine atom, followed by sequential "unzipping" of the perfluorinated chain.

-

Molecular Ion:

354/356 (Rarely observed). -

Primary Fragment:

319 ( -

Base Peak: Often

69 (

Visualization of Fragmentation Logic

Figure 1: Electron Ionization (EI) fragmentation pathway for Perfluorohexyl Chloride. The loss of Cl is the initiating event, followed by sequential loss of difluorocarbene units.

Infrared (IR) Spectroscopy[1][7]

IR analysis is useful for confirming the presence of the perfluoroalkyl chain and the carbon-chlorine bond.

| Frequency ( | Intensity | Mode Assignment | Notes |

| 1100 – 1350 | Very Strong | C-F Stretch | Broad, multi-band region characteristic of |

| 700 – 800 | Medium/Strong | C-Cl Stretch | Specific diagnostic for the chloride.[1] Often obscured by C-F bending modes but distinct from iodide (which is lower, ~500-600 |

| 2900 – 3000 | Absent | C-H Stretch | Quality Control Check: Absence of peaks here confirms no hydrocarbon contamination.[1] |

Experimental Protocols

Sample Preparation for NMR

Perfluorohexyl chloride is a volatile liquid.[1] Improper handling leads to sample evaporation and concentration errors.

-

Solvent Selection: Use

for routine analysis.[1] For high-precision work, use hexafluorobenzene ( -

Internal Standard: Add 10

L of Trichlorofluoromethane ( -

Sealing: Use a high-quality NMR tube cap and wrap with Parafilm immediately.[1]

Handling & Safety[1]

-

Volatility: Store at 2–8 °C to minimize loss.

-

Inertness: While chemically stable, avoid contact with strong reducing agents (e.g., LiAlH4) or alkali metals, which can cause vigorous defluorination.[1]

References

-

Santa Cruz Biotechnology. 1-Chloroperfluorohexane (CAS 355-41-9) Product Data. Retrieved from [1]

-

GuideChem. Perfluorohexyl Chloride Properties and Suppliers. Retrieved from

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3] (Standard reference for

F shift ranges). - NIST Chemistry WebBook.Mass Spectra of Perfluorinated Compounds.

Technical Whitepaper: Thermodynamic Characterization of Perfluorohexyl Chloride

[1]

Audience:Executive Summary

Perfluorohexyl chloride (PFHC), specifically the 1-chloro isomer, represents a critical bridge between fully fluorinated perfluorocarbons (PFCs) and functionalized halo-alkanes.[1][2] While retaining the high gas solubility and biological inertness typical of the perfluorocarbon class, the introduction of a terminal chlorine atom significantly alters its thermodynamic profile—elevating boiling point, density, and polarizability relative to its parent compound, perfluorohexane (

Molecular Architecture & Physicochemical Baseline[1][2]

Structural Identity

The primary isomer of interest is 1-Chloro-perfluorohexane .[1][2][3] Unlike perfluorohexane, which exhibits a helical carbon backbone due to steric repulsion between fluorine atoms, the terminal chlorine introduces a local dipole moment and a site of increased polarizability.[2]

-

IUPAC Name: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane[2][3][4]

-

Molecular Formula:

[1][5][8]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Critical Data Correction: Density

A persistent error in several commercial chemical databases lists the density of PFHC as ~1.29 g/cm³.[1][2] This value is physically inconsistent with perfluorinated chemistry, where high atomic mass fluorine (19 Da) and chlorine (35.5 Da) typically yield densities >1.6 g/cm³.[1][2]

-

Validation: Perfluorohexane (

) has a density of 1.68 g/cm³.[1] The substitution of one Fluorine (19 Da) with Chlorine (35.5 Da) increases molecular mass by ~5% with a negligible increase in molar volume, necessitating a density increase.[1][2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Phase Transition Thermodynamics

The thermodynamic behavior of PFHC is governed by weak intermolecular van der Waals forces, slightly enhanced by the Cl-induced dipole compared to pure PFCs.[1][2]

Key Thermodynamic Properties Table

| Property | Value | Conditions | Method/Note |

| Boiling Point | 84 - 86 °C | @ 760 mmHg | Standard Distillation |

| Density | 1.705 g/cm³ | @ 25 °C | Oscillating U-tube |

| Refractive Index ( | 1.285 - 1.288 | @ 20 °C | Abbe Refractometer |

| Vapor Pressure | ~9.6 kPa (72 mmHg) | @ 25 °C | Static Method (Est.)[1] |

| Surface Tension | ~16 - 18 mN/m | @ 25 °C | Wilhelmy Plate (Est.) |

| Flash Point | None | - | Non-flammable |

Enthalpy and Volatility

The enthalpy of vaporization (

-

Estimated

: 33–35 kJ/mol.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Implication: PFHC is significantly less volatile than perfluorohexane (BP 56°C), making it a more stable candidate for liquid tracers or hyperbaric oxygen carriers where evaporative loss is a concern.[1][2]

Solubility & Transport Properties[1][2][9]

Gas Solubility (Oxygen Carrier Potential)

Like all PFCs, PFHC exhibits exceptionally high solubility for respiratory gases.[1][2] The "holes" in the liquid structure, created by weak intermolecular forces, allow gas molecules to occupy free volume.[2]

-

Oxygen Solubility: Estimated at 40–45 vol% (at 1 atm

).[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Carbon Dioxide Solubility: Typically 3-4x higher than oxygen.[1][2]

-

Biomedical Relevance: While Perfluorooctyl bromide (PFOB) is the gold standard for blood substitutes, PFHC serves as a lower-molecular-weight alternative with faster clearance rates (exhalation) due to its higher vapor pressure compared to PFOB.[1][2]

Miscibility[1][2]

-

Lipids/Water: Immiscible (Hydrophobic and Lipophobic).[1][2] Requires emulsification (e.g., with egg yolk phospholipids) for biological use.[1][2]

-

Fluorocarbons: Fully miscible with other PFCs (e.g., Perfluorodecalin).[1][2]

-

Solvents: Soluble in heavily halogenated solvents (Freons, chloroform) and ethers.[1][2]

Experimental Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended.

Protocol A: High-Precision Density Measurement

Objective: Determine liquid density with

-

Instrument: Anton Paar DMA 5000 (or equivalent oscillating U-tube densitometer).

-

Calibration:

-

Zero Point: Ultra-pure air at 20.00°C (Pressure corrected).

-

Span: Degassed, bi-distilled water at 20.00°C (

g/cm³).

-

-

Sample Preparation:

-

Measurement:

-

Inject 2 mL into the cell.[1][2] Ensure no bubbles are visible via the inspection camera.[1][2]

-

Equilibrate at 25.00°C for 5 minutes.

-

Record period of oscillation (

).[1] Density is calculated viangcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .[1]

-

-

Validation: If the measured density is <1.69 g/cm³, suspect contamination with perfluorohexane or incomplete degassing.[1][2]

Protocol B: Vapor Pressure via Ebulliometry

Objective: Construct a T-P curve to determine enthalpy of vaporization.

-

Setup: Swietoslawski ebulliometer connected to a vacuum manifold and a high-precision pressure transducer (e.g., MKS Baratron, accuracy ±0.1 mmHg).

-

Procedure:

-

Charge boiler with 20 mL pure PFHC.

-

Heat until stable reflux is achieved (condensation rate ~2 drops/sec).

-

Record Boiling Temperature (

) at Pressure ( -

Stepwise increase pressure (e.g., 100, 200, 400, 760 mmHg) using inert gas (

) backfill.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Analysis: Plot

vsngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) confirms pure component behavior.[1]

Visualizations

Thermodynamic Property Decision Tree

This diagram guides researchers in selecting between PFHC and its analogs based on thermodynamic requirements.

Figure 1: Decision matrix for selecting fluorocarbons based on boiling point and density requirements. PFHC occupies the "moderate" volatility niche.[1][2]

Experimental Workflow for Density Validation

Figure 2: Step-by-step workflow for validating PFHC density, emphasizing the critical degassing step to avoid errors from high gas solubility.

References

-

LookChem. (n.d.).[1][2] Perfluorohexyl Chloride (CAS 355-41-9) Properties. Retrieved January 30, 2026, from [Link][2]

-

Fluorine1. (n.d.). Catalog of Fluorinated Compounds: 1-Chloroperfluorohexane. Retrieved January 30, 2026, from [Link] (Verified density data source).[1][2]

-

National Institutes of Health (NIH). (2020).[1][2] Perfluorocarbon-based oxygen carriers: from physics to physiology. PMC PubMed Central. Retrieved January 30, 2026, from [Link]

-

PubChem. (2025).[1][2] 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane Compound Summary. Retrieved January 30, 2026, from [Link][2]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PERFLUOROHEXYL CHLORIDE | 355-41-9 [chemicalbook.com]

- 4. Buy Perfluorohexyl chloride | 355-41-9 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. 355-41-9 CAS MSDS (PERFLUOROHEXYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 355-41-9 CAS MSDS (PERFLUOROHEXYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fluorine1.ru [fluorine1.ru]

Technical Guide: Molecular Weight & Physicochemical Profile of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane

Executive Summary

1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane (commonly referred to as Perfluorohexyl chloride or C6-Cl ) is a critical fluorous building block. While its primary identity is defined by its molecular weight of 354.49 g/mol , its value in research lies in its unique ability to act as a "fluorous tag" or solvent intermediate. This guide moves beyond simple stoichiometry to analyze how the mass and halogenation of this molecule dictate its thermodynamic behavior, mass spectrometric signature, and utility in high-throughput drug discovery (fluorous biphasic catalysis).

Part 1: Molecular Identity & Physicochemical Profile

The precise determination of molecular weight is the foundation of all stoichiometric calculations in synthesis and analytical verification. For perfluorinated compounds, the mass defect of fluorine and the isotopic signature of chlorine are non-negotiable parameters for identification.

Stoichiometric & Exact Mass Data

| Parameter | Value | Technical Note |

| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

| Common Name | Perfluorohexyl chloride | |

| CAS Registry Number | 355-41-9 | Distinct from the Iodide (355-43-1) or Hydride (355-37-3) |

| Molecular Formula | ||

| Average Molecular Weight | 354.49 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 353.9505 Da | Based on |

| Boiling Point | 84–86 °C | Significantly higher than Perfluorohexane (57°C) due to Cl mass |

| Refractive Index | ~1.278 | Characteristic low RI of perfluorinated chains |

The "Heavy Atom" Effect

Replacing a terminal Fluorine (in Perfluorohexane,

Part 2: Theoretical & Experimental Determination of MW

In drug development, verifying the identity of fluorinated intermediates is often performed via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular weight of Perfluorohexyl chloride presents a unique spectral signature due to the chlorine isotope ratio.

Mass Spectrometry Signature

Unlike pure perfluorocarbons, which show massive fragmentation and often no molecular ion (

-

Isotopic Abundance: Chlorine exists naturally as

(75.77%) and -

The 3:1 Ratio: The molecular ion cluster will display an M peak at m/z 354 and an M+2 peak at m/z 356 with an intensity ratio of approximately 3:1.

-

Fragmentation Pathway: The C-Cl bond is the weakest bond in the molecule (bond dissociation energy ~340 kJ/mol vs ~485 kJ/mol for C-F). Consequently, the primary fragmentation involves the loss of the chlorine radical, yielding the perfluorohexyl cation (

) at m/z 319.

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation pathway expected in Electron Impact (EI) ionization.

Figure 1: Predicted fragmentation pathway of Perfluorohexyl chloride. The loss of the heavy halogen is the primary diagnostic event.

Part 3: Application in Drug Development (Fluorous Chemistry)

The molecular weight of the

The "Heavy" Fluorous Tag

Perfluorohexyl chloride acts as a precursor to attach the

Workflow: Fluorous Solid Phase Extraction (F-SPE)

This technique uses the mass and polarity difference provided by the perfluorohexyl group to purify compounds rapidly.

Figure 2: Fluorous Solid Phase Extraction (F-SPE) workflow. The perfluorohexyl tag dictates the retention mechanism.

Part 4: Analytical Protocol for Verification

Objective: Confirm the identity and purity of Perfluorohexyl chloride (CAS 355-41-9) prior to use in synthesis.

Safety Note: Perfluoroalkyl halides can release toxic vapors (HF, HCl) upon thermal decomposition. Perform all steps in a fume hood.

Protocol 1: GC-MS Verification

-

Sample Prep: Dilute 10 µL of Perfluorohexyl chloride in 1.5 mL of Dichloromethane (DCM). Note: DCM is preferred over methanol to prevent potential nucleophilic substitution in the injector port.

-

Column: DB-5ms or equivalent (Non-polar, 5% phenyl methyl siloxane).

-

Inlet: Split mode (50:1), 200°C. Note: Keep inlet temp moderate to prevent degradation.

-

Oven Program:

-

Start: 40°C (Hold 2 min)

-

Ramp: 10°C/min to 150°C

-

Hold: 1 min.

-

-

Detection: Mass Selective Detector (EI mode, 70 eV). Scan range 35–500 amu.

-

Validation Criteria:

-

Retention time approx 3–5 mins (depending on flow).

-

Pass: Presence of isotope cluster at 354/356 (3:1 ratio).

-

Pass: Base peak at 319 (

).

-

Protocol 2: Density Check (Rapid Purity Screen)

If MS is unavailable, density is a reliable proxy due to the high mass of fluorine.

-

Tare a 1.000 mL volumetric flask.

-

Weigh.[3]

-

Target: Mass should be approximately ~1.6 – 1.7 g (Interpolated estimate based on homologous series;

,-

Note: If the density is < 1.5 g/mL, the sample is likely contaminated with hydrocarbon solvents.[4]

-

References

-

PubChem. (n.d.).[1][5] 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane (Compound).[4][1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

NIST WebBook. (n.d.). Perfluorohexyl chloride (CAS 355-41-9).[4][1][7] National Institute of Standards and Technology. Retrieved October 26, 2023, from [Link]

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Universe and Beyond. Tetrahedron.

Sources

- 1. 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | ClC6F13 | CID 67732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. youtube.com [youtube.com]

- 4. lookchem.com [lookchem.com]

- 5. 1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane | C6HF13 | CID 550442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Perfluorohexyl chloride | 355-41-9 [smolecule.com]

- 7. PERFLUOROHEXYL CHLORIDE CAS#: 355-41-9 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Perfluorohexyl Chloride as a Fluorinated Solvent

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of Perfluorohexyl Chloride in Modern Research

Perfluorohexyl chloride (C₆ClF₁₃), a colorless, dense, and chemically inert fluorinated solvent, is emerging as a valuable tool in the modern research and drug development landscape. Its unique physical and chemical properties, primarily its immiscibility with many organic solvents and water, position it as a powerful medium for innovative synthetic and purification strategies. This guide provides a comprehensive overview of perfluorohexyl chloride, detailing its fundamental properties and offering practical protocols for its application in key research and development workflows. As a Senior Application Scientist, the aim of this document is to not only provide step-by-step instructions but also to elucidate the underlying scientific principles, enabling researchers to adapt and innovate upon these methods for their specific needs.

Perfluorohexyl chloride is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] Its high chemical and thermal stability stems from the strength of the carbon-fluorine bond.[2] This inertness, coupled with its distinct solubility profile, makes it an ideal candidate for creating biphasic systems that can simplify complex chemical processes.[2]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of perfluorohexyl chloride is paramount for its effective and safe use.

| Property | Value | Source(s) |

| Chemical Formula | C₆ClF₁₃ | [2] |

| Molecular Weight | 354.5 g/mol | [2] |

| CAS Number | 355-41-9 | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.29 g/cm³ | [2] |

| Boiling Point | 84-86 °C | [2] |

| Flash Point | 24.5 °C | [2] |

| Refractive Index | 1.278 | [2] |

| Vapor Pressure | 71.9 mmHg at 25 °C | [2] |

Spectroscopic Data: